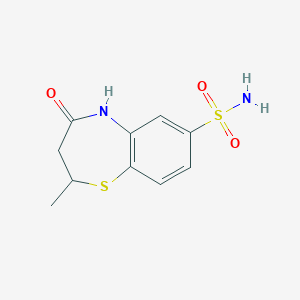
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine, also known as JNJ-42153605, is a novel compound that has been developed as a potential therapeutic agent for various central nervous system (CNS) disorders. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and acts by inhibiting the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine involves the inhibition of SERT, which leads to increased levels of serotonin in the synaptic cleft. This, in turn, enhances serotonergic neurotransmission and has been shown to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been shown to have a range of biochemical and physiological effects, including the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine for lab experiments is its high affinity and selectivity for SERT, which makes it a useful tool for studying the serotonergic system. However, one limitation is that it is a relatively new compound, and further studies are needed to fully understand its pharmacological properties.
Orientations Futures
There are several potential future directions for research on (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine, including:
1. Investigating its potential therapeutic applications in other CNS disorders, such as schizophrenia and bipolar disorder.
2. Studying its effects on other neurotransmitter systems, such as the dopaminergic and noradrenergic systems.
3. Developing novel analogs of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine with improved pharmacological properties.
4. Investigating its potential use as a biomarker for CNS disorders, such as depression and anxiety.
In conclusion, (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine is a novel compound with potential therapeutic applications in various CNS disorders. Its high affinity and selectivity for SERT make it a useful tool for studying the serotonergic system, and there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine involves a multi-step process that starts with the reaction of 2,2-difluorocyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to give the amine intermediate, which is further reacted with (S)-1-(2-chloroethyl)aziridine to yield the final product.
Applications De Recherche Scientifique
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been extensively studied for its potential therapeutic applications in various CNS disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). It has been shown to have a high affinity and selectivity for the serotonin transporter (SERT), which is the primary target of SSRIs.
Propriétés
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7H,2-5,11H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJOSGVCKNFTL-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

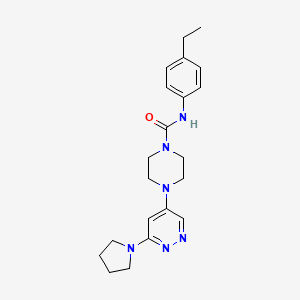
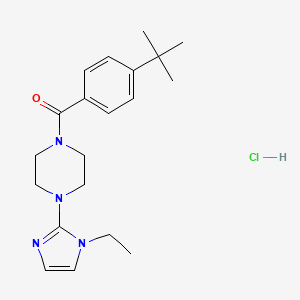
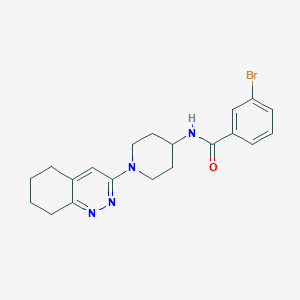
![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)
![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)
![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)
![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)
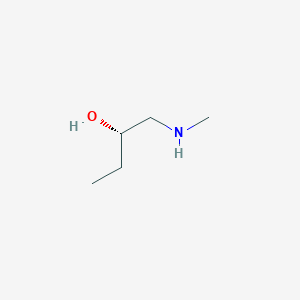
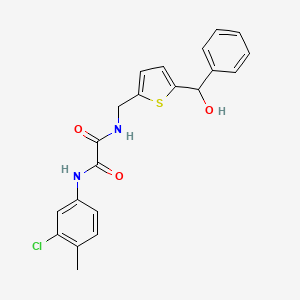
![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)
